molecular formula C18H18N2O3 B5740281 N-(2-ethyl-6-methylphenyl)-3-(2-nitrophenyl)acrylamide

N-(2-ethyl-6-methylphenyl)-3-(2-nitrophenyl)acrylamide

Cat. No. B5740281
M. Wt: 310.3 g/mol
InChI Key: QOVLELQKWAKEEJ-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethyl-6-methylphenyl)-3-(2-nitrophenyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as EMCA and is a member of the acrylamide family of compounds. In

Mechanism of Action

The mechanism of action of N-(2-ethyl-6-methylphenyl)-3-(2-nitrophenyl)acrylamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth and proliferation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
N-(2-ethyl-6-methylphenyl)-3-(2-nitrophenyl)acrylamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators. It has also been shown to reduce oxidative stress and increase the activity of antioxidant enzymes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-ethyl-6-methylphenyl)-3-(2-nitrophenyl)acrylamide in lab experiments is its potent anti-cancer properties. It has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases. However, one of the limitations of using EMCA in lab experiments is its potential toxicity, which needs to be carefully monitored.

Future Directions

There are several future directions for research on N-(2-ethyl-6-methylphenyl)-3-(2-nitrophenyl)acrylamide. One area of research is to further explore its anti-cancer properties and its potential use in cancer therapy. Another area of research is to investigate its potential use in the treatment of various inflammatory and oxidative stress-related diseases. Additionally, future research could focus on developing new synthesis methods for EMCA to improve its efficiency and reduce its toxicity.

Synthesis Methods

The synthesis of N-(2-ethyl-6-methylphenyl)-3-(2-nitrophenyl)acrylamide is a multistep process that involves the reaction of 2-nitrobenzaldehyde with 2-amino-4-methylpent-3-en-1-ol to form the intermediate product, which is then reacted with 2-ethyl-6-methylphenyl isocyanate to produce the final product.

Scientific Research Applications

N-(2-ethyl-6-methylphenyl)-3-(2-nitrophenyl)acrylamide has been extensively studied for its potential applications in various fields. One of the most promising applications of EMCA is in the field of cancer research. Studies have shown that EMCA has potent anti-cancer properties and can inhibit the growth of cancer cells. It has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.

properties

IUPAC Name

(E)-N-(2-ethyl-6-methylphenyl)-3-(2-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-3-14-9-6-7-13(2)18(14)19-17(21)12-11-15-8-4-5-10-16(15)20(22)23/h4-12H,3H2,1-2H3,(H,19,21)/b12-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOVLELQKWAKEEJ-VAWYXSNFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C=CC2=CC=CC=C2[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC(=C1NC(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-(2-ethyl-6-methylphenyl)-3-(2-nitrophenyl)prop-2-enamide

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